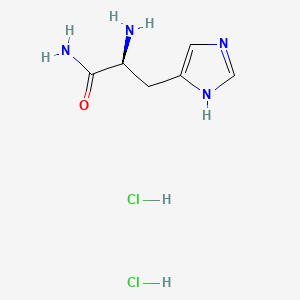

H-组氨酸-NH2.2HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-His-NH2.2HCl, also known as H-His-NH2.2HCl, is a useful research compound. Its molecular formula is C6H11ClN4O and its molecular weight is 190.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality H-His-NH2.2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-His-NH2.2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生长激素促分泌剂研究

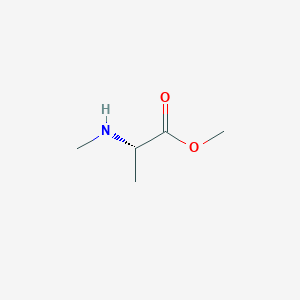

H-组氨酸-NH2.2HCl: 已被用于合成诸如His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP) 等肽,这些肽被称为生长激素促分泌剂 {svg_1}。这些肽在多种物种中,尤其是人类,表现出显著的生长激素释放活性。该化合物在该领域的至关重要作用是为治疗生长激素缺乏症及相关疾病开发治疗方案。

内分泌学中的临床应用

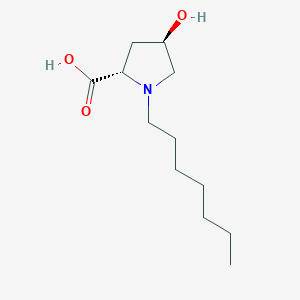

合成六肽 GHRP,其结构中包含This compound,已在临床环境中进行了测试,以评估其在正常成年人和患有肢端肥大症等疾病的患者中刺激生长激素释放的有效性 {svg_2}。这对内分泌学的治疗策略具有重大意义。

构象能研究

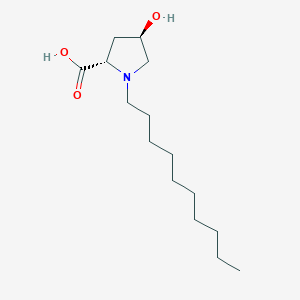

This compound: 用于构象能计算,以设计具有最佳生物活性的肽。 这些研究对于理解生物活性肽的三维结构和动力学至关重要,这对于药物设计至关重要 {svg_3}.

作用机制

Target of Action

H-His-NH2.2HCl, also known as L-Histidine amide dihydrochloride, is a synthetic hexapeptide . Its primary target is the Growth Hormone (GH) . GH plays a crucial role in growth, body composition, cell repair, and metabolism.

Mode of Action

The compound interacts with its target, the Growth Hormone, by stimulating its release . This interaction leads to an increase in the levels of GH in the body .

Pharmacokinetics

The pharmacokinetics of H-His-NH2It is known that the compound is a solid at room temperature, and it is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.

Result of Action

The primary result of H-His-NH2.2HCl’s action is the stimulation of GH release . This can lead to various molecular and cellular effects, including increased cell repair, improved body composition, and enhanced metabolism.

Action Environment

The action, efficacy, and stability of H-His-NH2.2HCl can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The efficacy of the compound may also be influenced by the physiological environment, including the presence of other hormones and the overall health status of the individual.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for H-His-NH2.2HCl involves the condensation of histidine with ammonia followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "L-Histidine", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve L-Histidine in ammonia to form a solution.", "Step 2: Allow the solution to react at room temperature for several hours to form H-His-NH2.", "Step 3: Add hydrochloric acid to the solution to form H-His-NH2.2HCl.", "Step 4: Isolate the product by filtration and wash with cold ethanol.", "Step 5: Dry the product under vacuum to obtain H-His-NH2.2HCl." ] } | |

CAS 编号 |

71666-95-0 |

分子式 |

C6H11ClN4O |

分子量 |

190.63 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;hydrochloride |

InChI |

InChI=1S/C6H10N4O.ClH/c7-5(6(8)11)1-4-2-9-3-10-4;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 |

InChI 键 |

FEMIBJUCYRFDHN-JEDNCBNOSA-N |

手性 SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl |

SMILES |

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl |

规范 SMILES |

C1=C(NC=N1)CC(C(=O)N)N.Cl |

同义词 |

71666-95-0; L-Histidinamidedihydrochloride; H-His-NH2.2HCl; H-His-Nh22HCl; H-His-NH2?2HCl; H-HIS-NH22HCL; C6H10N4O.2HCl; H-His-NH2.2HCl; SCHEMBL6280216; CTK2H5632; 7174AH; AKOS025289404; AK170137; FT-0696183 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)